Phenyl 3aH-benzotriazole-6-carboxylate
Overview
Description
Phenyl 3aH-benzotriazole-6-carboxylate is a compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile applications in various fields due to their unique physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3aH-benzotriazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3aH-benzotriazole with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3aH-benzotriazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl 3aH-benzotriazole-6-carboxylic acid, while reduction could produce phenyl 3aH-benzotriazole-6-methanol .
Scientific Research Applications
Phenyl 3aH-benzotriazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenyl 3aH-benzotriazole-6-carboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but lacking the phenyl and carboxylate groups.
2H-Benzotriazole: Another isomer of benzotriazole with distinct reactivity profiles.
Phenyl 1H-benzotriazole: Similar to Phenyl 3aH-benzotriazole-6-carboxylate but without the carboxylate group.
Properties
IUPAC Name |
phenyl 7aH-benzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15-16-14-11/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFRVJSLFUFBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NN=NC3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629232 | |
Record name | Phenyl 3aH-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84902-17-0 | |
Record name | Phenyl 3aH-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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